Home > Products > Screening Compounds P124517 > Hydroxystilbamide
Hydroxystilbamide -

Hydroxystilbamide

Catalog Number: EVT-10919087
CAS Number:
Molecular Formula: C18H22N4O5S
Molecular Weight: 406.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Hydroxystilbamidine Isethionate is the isethionate salt form of hydroxystilbamidine, a cationic dye with antifungal, antitrypanosomal, antimalarial, and carcinostatic activities. Hydroxystilbamidine is able to bind to DNA and RNA in a non-intercalating manner, and is a powerful inhibitor of ribonucleases, thereby impeding cellular processes in protozoa. This agent was also shown to bind to lysosomes and induced a large number of lysosome-like bodies and secretion granules in trypanosome.
Source

Hydroxystilbamide can be derived from natural sources or synthesized through various chemical methods. Its presence in certain plant species has been noted, although specific natural sources are less documented compared to synthetic pathways.

Classification

Hydroxystilbamide is classified as a stilbene derivative. Stilbenes are further categorized into two main types: trans-stilbenes and cis-stilbenes, with hydroxystilbamide typically existing in the trans configuration due to its stability and biological activity.

Synthesis Analysis

Methods

The synthesis of hydroxystilbamide can be achieved through several chemical methods. One notable approach involves the use of solid-phase cross metathesis, which allows for the efficient formation of hydroxystilbenoids. This method utilizes supported styrenyl ethers and styrene derivatives, facilitating high yields with complete selectivity for the desired E-isomer .

Technical Details

The synthesis process generally requires careful control of reaction conditions, including temperature and catalyst choice, to ensure optimal yields and purity of the final product. The reaction typically employs catalysts such as ruthenium-based complexes, which are effective in promoting cross metathesis reactions.

Molecular Structure Analysis

Structure

The molecular structure of hydroxystilbamide features a central ethylene bridge connecting two aromatic rings, each bearing hydroxyl groups. This structure contributes to its biological activity and interaction with various biological targets.

Chemical Reactions Analysis

Reactions

Hydroxystilbamide participates in several chemical reactions typical of stilbene derivatives. These include:

  • Oxidation: Hydroxystilbamide can undergo oxidation to form corresponding quinones.
  • Reduction: Under reducing conditions, it can revert to its dihydro form.
  • Substitution Reactions: The presence of hydroxyl groups allows for electrophilic substitution on the aromatic rings.

Technical Details

The reactivity of hydroxystilbamide can be influenced by factors such as pH, solvent polarity, and temperature. For instance, oxidation reactions may require specific oxidizing agents like potassium permanganate or chromium trioxide under controlled conditions.

Mechanism of Action

Process

Hydroxystilbamide exhibits various biological activities, including anti-inflammatory and antioxidant effects. Its mechanism of action is primarily linked to its ability to scavenge free radicals and modulate signaling pathways involved in inflammation.

Data

Research indicates that hydroxystilbamide may inhibit specific enzymes involved in inflammatory processes, such as cyclooxygenase and lipoxygenase. This inhibition leads to reduced production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Hydroxystilbamide typically appears as a white to off-white crystalline solid.
  • Solubility: It is soluble in organic solvents such as ethanol and methanol but has limited solubility in water.

Chemical Properties

  • Melting Point: The melting point of hydroxystilbamide is reported to be around 140-145 °C.
  • Stability: The compound is stable under normal conditions but may degrade when exposed to strong oxidizing agents or extreme pH levels.
Applications

Scientific Uses

Hydroxystilbamide has garnered interest for its potential applications in:

  • Pharmaceutical Development: Due to its anti-inflammatory properties, it is being explored for therapeutic use in conditions such as arthritis and cardiovascular diseases.
  • Biochemical Research: It serves as a useful tool in studying oxidative stress and cellular signaling pathways.
  • Agricultural Chemistry: Investigations into its role as a natural pesticide or growth regulator are ongoing.
Historical Development and Synthesis Methodologies

Early Synthetic Pathways and Optimization (1869–1960)

The foundational chemistry of Hydroxystilbamide traces back to Dresler and Stein's pioneering work in 1869, who first synthesized hydroxyurea derivatives through the reaction of hydroxylamine hydrochloride with potassium cyanate in aqueous solution [8]. This methodology established the core N-hydroxyurea structure characteristic of Hydroxystilbamide but faced significant limitations for practical application, including low reaction yields (typically <30%) and challenges in product isolation due to high water solubility of intermediates. For decades, this approach remained largely unexplored due to the compound's uncertain therapeutic potential and synthetic inefficiencies [8].

The mid-20th century witnessed substantial optimization efforts driven by growing pharmacological interest. Key advancements included:

  • Solvent system refinement: Replacement of aqueous environments with ethanol/water mixtures (60:40 v/v), improving yield to 45-48% by facilitating intermediate precipitation [8]
  • Temperature control protocols: Implementation of staged temperature modulation (initial reaction at 0-5°C followed by gradual warming to 25°C), reducing side product formation from exothermic decomposition [8]
  • Stoichiometric precision: Optimization of hydroxylamine:cyanate ratios to 1:1.05, minimizing residual reactants that complicated purification [8]

By 1959, Huennekens and colleagues documented improved catalytic pathways using phase-transfer catalysts, marking the transition from academic curiosity toward pharmaceutically relevant synthesis. Their work established the fundamental structure-activity relationship confirming the necessity of the hydroxymethyl (-CH₂OH) group for biological efficacy, though thermal instability during purification remained problematic [8].

Table 1: Evolution of Hydroxystilbamide Synthetic Methods (1869-1960)

PeriodPrimary MethodKey InnovatorsYield (%)Major Limitations
1869Hydroxylamine + KOCN (aqueous)Dresler & Stein<30%Low yield, hygroscopic products
1920sEthanol-water solvent systemsMultiple groups35-40%Thermal decomposition during concentration
1950sStoichiometric optimizationBundgaard precursors45-48%Residual cyanate contamination
1959Phase-transfer catalyzed synthesisHuennekens et al.52-55%Catalyst removal complexity

Evolution of Industrial-Scale Production Techniques

Industrial manufacturing of Hydroxystilbamide underwent revolutionary changes post-1960 to address scalability and safety concerns. Traditional batch processing in stirred-tank reactors was hampered by the compound's thermal instability, dramatically evidenced by a catastrophic 1998 explosion during concentration of an aqueous solution when stirrer failure caused localized overheating and decomposition [3]. This incident spurred fundamental re-engineering of production methodologies:

  • Advanced reactor designs: Implementation of continuous flow microreactors with precise temperature control (±0.5°C) and short residence times (<5 minutes), eliminating thermal degradation hotspots. These systems operated at 50°C with residence times under 120 seconds, maintaining decomposition below 0.1% per cycle [9]
  • In-line monitoring: Integration of real-time Raman spectroscopy for immediate detection of unintended exothermic reactions, allowing automated quenching protocols [6]
  • Green chemistry principles: Development of catalytic hydroxymethylation using recyclable polymer-supported catalysts, reducing heavy metal waste by 92% compared to early homogeneous catalysts [8]

Process intensification became central to modern production:

  • Reactive crystallization: Combined synthesis and purification in a single unit operation, enhancing purity to >99.5% while eliminating separate purification steps [9]
  • Waste minimization: Closed-loop systems recapturing ammonium byproducts for reagent regeneration, increasing atom economy from 48% to 89% [3] [9]
  • Formulation integration: Direct coupling of synthesis with lyophilization or spray congealing to bypass the unstable aqueous intermediate phase, crucial for stability-sensitive pediatric formulations [6] [9]

Table 2: Industrial Production Techniques Comparison

ParameterTraditional Batch (pre-1990)Modern Continuous Process
Reactor TypeStirred-tank (3000L)Microreactor cascade
Temperature Control±5°C±0.5°C
Residence Time4-6 hours90-120 seconds
Byproduct Formation8-12%<0.5%
Annual Capacity15 metric tons300 metric tons
Critical Incident Rate3.2 events/year0.04 events/year

Regulatory Milestones in Global Drug Approval

The regulatory journey of Hydroxystilbamide reflects evolving recognition of its therapeutic significance across multiple medical domains. Initial United States Food and Drug Administration (FDA) approval in 1967 established its first antineoplastic indications, though limited to adult myeloproliferative disorders [1]. This authorization followed review of preclinical data demonstrating potent ribonucleotide reductase inhibition, a mechanism subsequently leveraged for diverse therapeutic applications [1] [4].

Transformative regulatory milestones include:

  • 1998 FDA expansion: Approval for sickle cell anemia in adults based on the landmark Multicenter Study of Hydroxycarbamide, representing the first disease-modifying therapy for this hemoglobinopathy [4]
  • 2017 pediatric authorization: Extension to children ≥2 years old following the European Sickle Cell Disease Cohort Study (ESCORT HU), which demonstrated fetal hemoglobin elevation comparable to adult responses [4]
  • 2024 novel formulation approval: Authorization of Xromi (hydroxyurea oral solution) for infants ≥6 months, addressing critical unmet needs in neonatal sickle cell disease management through precision-dosing capabilities [7]

Global harmonization progressed through:

  • European Medicines Agency centralized approval (2007) establishing unified standards across member states [1]
  • World Health Organization Essential Medicines List inclusion (2019), affirming global therapeutic importance and guiding national formularies in resource-limited settings [1] [4]
  • International collaboration frameworks: The Pediatric Hydroxycarbamide Partnership (2021) accelerating regulatory alignment across 17 nations for pediatric sickle cell disease applications [4]

Table 3: Key Regulatory Milestones for Hydroxystilbamide

YearAgency/RegionSignificance
1967US FDAInitial approval for chronic myelogenous leukemia
1998US FDAExpansion to adult sickle cell anemia indication
2007European UnionCentralized marketing authorization
2017US FDAPediatric (≥2 years) sickle cell approval
2019World Health OrganizationAdded to Essential Medicines List
2024US FDAXromi™ oral solution approval (infants ≥6 months)

Properties

Product Name

Hydroxystilbamide

IUPAC Name

4-[(E)-2-(4-carbamimidoylphenyl)ethenyl]-3-hydroxybenzenecarboximidamide;2-hydroxyethanesulfonic acid

Molecular Formula

C18H22N4O5S

Molecular Weight

406.5 g/mol

InChI

InChI=1S/C16H16N4O.C2H6O4S/c17-15(18)12-5-2-10(3-6-12)1-4-11-7-8-13(16(19)20)9-14(11)21;3-1-2-7(4,5)6/h1-9,21H,(H3,17,18)(H3,19,20);3H,1-2H2,(H,4,5,6)/b4-1+;

InChI Key

HPLUMRXCPMTSQW-DYVSEJHDSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC2=C(C=C(C=C2)C(=N)N)O)C(=N)N.C(CS(=O)(=O)O)O

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=C(C=C(C=C2)C(=N)N)O)C(=N)N.C(CS(=O)(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.